N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

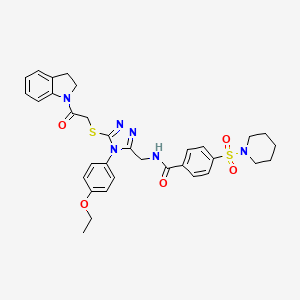

The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide features a 1,2,4-triazole core substituted with:

- A 4-ethoxyphenyl group at position 2.

- A thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 3.

- A methyl group at position 3, connected to a 4-(piperidin-1-ylsulfonyl)benzamide moiety.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O5S2/c1-2-44-27-14-12-26(13-15-27)39-30(35-36-33(39)45-23-31(40)38-21-18-24-8-4-5-9-29(24)38)22-34-32(41)25-10-16-28(17-11-25)46(42,43)37-19-6-3-7-20-37/h4-5,8-17H,2-3,6-7,18-23H2,1H3,(H,34,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLFJPSBPDQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

1,2,4-Triazole Derivatives

- Compound from : S-alkylated 1,2,4-triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share the triazole core but differ in substituents.

- Compound from : N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CHEMBL1716536) substitutes the indolin group with a hydroxyamino-oxoethyl moiety and uses a methoxybenzamide instead of a piperidin-sulfonyl benzamide. This reduces hydrophobicity and may alter target selectivity .

Thiazolo-Triazole Hybrids ()

Compounds like (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one integrate thiazole with triazole. The target compound lacks this fusion, prioritizing a simpler triazole scaffold for synthetic accessibility and metabolic stability .

Substituent Analysis

Thioether Linkages

- The target’s 2-(indolin-1-yl)-2-oxoethyl thioether contrasts with simpler thioethers (e.g., thiophen-2-yl in ). The indolin group may confer rigidity and mimic peptide backbones, enhancing binding to proteases or kinases .

- highlights thione tautomerism in triazoles, where the absence of νS-H bands in IR spectra confirms the thione form. This tautomer likely stabilizes the target compound’s interactions with biological targets .

Sulfonamide vs. Benzamide Groups

- The piperidin-1-ylsulfonyl group in the target compound differs from 4-methoxybenzamide () or N-(4-fluorophenyl)acetamide (). Sulfonamides generally improve solubility and bioavailability, while the piperidine moiety may enhance blood-brain barrier penetration .

- ’s N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide shares the sulfonylbenzamide group but replaces the triazole with a benzo-thiazole. This suggests the target’s triazole core is critical for specificity toward certain enzymes .

Tabulated Comparison of Key Compounds

Q & A

Q. Optimization strategies :

- Temperature control : Maintain precise temperatures (±2°C) during exothermic steps (e.g., cyclization) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity products .

Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to verify substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperidinyl protons at δ 1.5–2.5 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity in complex regions (e.g., triazole-indoline linkages) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 644.7) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Data interpretation tip : Cross-reference spectral data with structurally similar analogs (e.g., ’s benzamide derivatives) to resolve ambiguities.

Advanced: How can researchers analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

Methodologies include:

- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., 5-lipoxygenase-activating protein) based on crystal structures (PDB ID: 3V99) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized targets .

- Cellular assays :

Key consideration : Validate target specificity using knockout cell lines or competitive inhibitors to rule off-target effects .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

Contradictions (e.g., varying IC50 values in inflammation models) may arise from:

Q. Resolution strategies :

Meta-analysis : Compare data from standardized assays (e.g., NIH/NCATS guidelines) .

Structure-Activity Relationship (SAR) studies : Systematically modify substituents (Table 1) to isolate activity drivers.

Pharmacokinetic profiling : Measure bioavailability and metabolite formation in vivo to explain efficacy gaps .

Q. Table 1. Substituent Effects on Anti-Inflammatory Activity

| Substituent (R) | IC50 (µM) | LogP | Source |

|---|---|---|---|

| 4-Ethoxyphenyl | 0.45 | 3.2 | |

| 4-Methoxyphenyl | 0.78 | 2.8 | |

| 4-Fluorophenyl | 1.12 | 3.0 |

Advanced: How do structural modifications influence pharmacological activity?

Answer:

- Triazole core : Essential for hydrogen bonding with catalytic residues (e.g., His132 in COX-2) .

- Piperidinylsulfonyl group : Enhances solubility and blood-brain barrier penetration via sulfonamide interactions .

- Indoline moiety : Modulates selectivity for kinase targets (e.g., JAK2 vs. EGFR) through hydrophobic pocket interactions .

Q. Experimental validation :

- Proteolysis Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade specific targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize enthalpic contributions .

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate:

- Metabolic sites : Cytochrome P450 (CYP3A4) oxidation of the ethoxy group .

- Toxicity alerts : Screen for mutagenicity (Ames test) and hERG inhibition .

- Molecular Dynamics (MD) simulations : Simulate liver microsome environments to predict clearance rates .

Validation : Cross-check with in vitro hepatocyte assays and LC-MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.